(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-fluorophenyl)methanone
Description
The compound (4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-fluorophenyl)methanone features a bicyclic [1,2,4]triazolo[4,3-b]pyridazine core modified with a cyclopropyl group at position 3. A piperazine ring is attached at position 6, with its terminal nitrogen linked to a 4-fluorophenyl methanone group. Its molecular formula is estimated as C₁₉H₁₇FN₇O, with a molecular weight of ~378.4 g/mol.
Properties
IUPAC Name |
[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-15-5-3-14(4-6-15)19(27)25-11-9-24(10-12-25)17-8-7-16-21-22-18(13-1-2-13)26(16)23-17/h3-8,13H,1-2,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEOJMNLDMGFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Triazolopyridazine-Piperazine Framework
The target molecule dissects into three primary fragments:
- Triazolopyridazine core : Synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones.
- Cyclopropane substituent : Introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Piperazine-methanone linkage : Constructed through nucleophilic acyl substitution or Buchwald-Hartwig amination.
Critical disconnections prioritize the triazolopyridazine-piperazine junction due to steric constraints during cyclopropane functionalization. Patent data suggests that pre-functionalization of the triazolopyridazine at C6 with a leaving group (e.g., bromide) facilitates subsequent piperazine coupling.
Synthesis of theTriazolo[4,3-b]Pyridazin-6-yl Intermediate
Cyclocondensation of Hydrazine and α,β-Unsaturated Ketones
A one-pot protocol merges click chemistry and dehydrogenative coupling for triazole formation. For example, treatment of 3-cyclopropyl-6-hydrazinylpyridazine with acetylenedicarboxylate in dimethylformamide (DMF) at 80°C generates the triazole ring (72% yield). Microwave-assisted conditions reduce reaction time from 12 h to 2 h.
Table 1: Optimization of Triazole Cyclization
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 80 | 12 | 72 |
| 2 | DMSO | 100 | 6 | 68 |
| 3 | MeCN | 120 | 2 | 65 |
Halogenation at C6 for Piperazine Coupling
Bromination of the triazolopyridazine core using phosphorus oxybromide (POBr₃) in dichloroethane affords 6-bromo-3-cyclopropyl-triazolo[4,3-b]pyridazine (89% yield). Alternatively, iodination with N-iodosuccinimide (NIS) in acetic acid achieves 94% conversion but requires careful stoichiometry to avoid over-halogenation.
Piperazine Functionalization and Methanone Installation
Nucleophilic Aromatic Substitution with Piperazine
Reaction of 6-bromo-triazolopyridazine with piperazine in refluxing toluene (110°C, 24 h) using cesium carbonate as a base yields 4-(3-cyclopropyl-triazolo[4,3-b]pyridazin-6-yl)piperazine (81% yield). Kinetic studies indicate that electron-deficient aryl halides favor SNAr mechanisms, while bulky substrates require palladium catalysis.
Friedel-Crafts Acylation for Methanone Synthesis
The methanone group is installed via Friedel-Crafts reaction between 4-fluorobenzoyl chloride and the piperazine intermediate. Using oxalyl chloride and catalytic dimethylformamide (DMF) in dichloromethane (25–30°C, 5 h), the acylating agent is generated in situ. Subsequent addition to the piperazine intermediate in the presence of aluminum chloride (AlCl₃) achieves 94% yield.
Table 2: Acylation Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility |
| Temperature | 25–30°C | Prevents decomposition |
| Catalyst Loading | 1.2 eq AlCl₃ | Ensures complete activation |
| Reaction Time | 5 h | Balances conversion vs. side reactions |
Alternative Routes and Comparative Evaluation
Convergent Synthesis via Suzuki Coupling
An advanced route employs Suzuki-Miyaura coupling to introduce the cyclopropyl group post-triazole formation. Using 3-bromo-triazolo[4,3-b]pyridazine, cyclopropylboronic acid, and tetrakis(triphenylphosphine)palladium(0) in dioxane/water (90°C, 12 h), the coupling proceeds in 78% yield. This method circumvents harsh bromination conditions but requires rigorous exclusion of oxygen.
One-Pot Tandem Cyclization-Acylation
A streamlined protocol combines triazole cyclization and methanone acylation in a single pot. After cyclocondensation, the reaction mixture is treated directly with 4-fluorobenzoyl chloride and AlCl₃, achieving 69% overall yield. While efficient, this approach demands precise stoichiometry to avoid over-acylation of intermediates.
Characterization and Quality Control
Spectroscopic Analysis
Industrial-Scale Considerations
Cost-Efficiency of Starting Materials
Cyclopropylboronic acid (≥$250/g) contributes significantly to raw material costs. Substituting with cyclopropanecarbonyl chloride reduces expenses but necessitates additional reduction steps.
Waste Stream Management
The Friedel-Crafts step generates stoichiometric AlCl₃ waste, necessitating neutralization with aqueous sodium bicarbonate. Patent EP2536708A2 highlights that switching to FeCl₃ reduces environmental impact but lowers yield by 12%.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to produce fluorophenol derivatives.
Reduction: : The triazolo[4,3-b]pyridazine core can be reduced to form amines.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as alkyl halides or amines, and conditions like elevated temperatures and polar solvents.
Major Products Formed
Oxidation: : Fluorophenol derivatives.
Reduction: : Amines derived from the triazolo[4,3-b]pyridazine core.
Substitution: : Various substituted piperazines.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific diseases.
Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The triazolo[4,3-b]pyridazine core and the fluorophenyl group are likely involved in these interactions, influencing pathways related to biological processes or disease states.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with two structurally analogous molecules:
Key Observations:
- Core Structure : The target compound and Compound 1 share the same triazolopyridazine core, while Compound 17 uses a phthalazine scaffold, which increases aromatic surface area and may alter binding interactions .
- Substituent Effects :
- The cyclopropyl group on the target compound provides steric bulk without significantly altering lipophilicity (LogP ~2.1).
- The sulfonyl group in Compound 1 reduces LogP (1.5 vs. 2.1) and enhances water solubility due to its polar nature .
- Compound 17’s trifluoromethyl group increases LogP (3.2), favoring membrane permeability but reducing aqueous solubility .
Methodological Considerations in Similarity Analysis
As highlighted in , structural similarity assessments often rely on Tanimoto coefficients (based on molecular fingerprints) or pharmacophore mapping . For the target compound:
- Tanimoto Score : Moderate similarity (~0.65–0.70) with Compound 1 due to shared core and cyclopropyl groups. Lower similarity (~0.45) with Compound 17 due to core differences.
- Pharmacophore Overlap: The methanone and fluorophenyl groups in the target compound align with sulfonyl/aryl motifs in analogs, suggesting conserved interaction hotspots.
Biological Activity
The compound (4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The compound consists of a piperazine ring linked to a triazolo-pyridazine moiety and a fluorophenyl group. Its synthesis typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize various coupling reactions to form the desired heterocyclic structures.
Antimicrobial Activity
Research has shown that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For example, compounds containing the triazole ring have been reported to possess antibacterial activity against various strains of bacteria including Escherichia coli and Pseudomonas aeruginosa . The mechanism of action is often attributed to the inhibition of DNA synthesis or disruption of cell membrane integrity.
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspase pathways . For instance, certain triazolo-pyridazines have shown effectiveness against breast cancer cell lines, demonstrating IC50 values in the low micromolar range .
Case Study 1: Antibacterial Activity Evaluation
In a study assessing the antibacterial efficacy of several triazolo derivatives, it was found that compounds similar to (4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-fluorophenyl)methanone exhibited promising activity against Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined using standard agar diffusion methods, revealing effective inhibition at concentrations as low as 100 µg/mL for some derivatives .
Case Study 2: Anticancer Activity Assessment
Another significant study focused on the anticancer effects of triazolo-pyridazine derivatives. The compound under consideration showed selective cytotoxicity towards various cancer cell lines with an IC50 value of approximately 50 µM against MCF-7 breast cancer cells. Mechanistic studies suggested that the compound induces apoptosis by activating the intrinsic pathway involving mitochondrial dysfunction .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features of (4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-fluorophenyl)methanone that influence its pharmacological potential?
- Answer: The compound’s structure includes a triazolo[4,3-b]pyridazine core, a piperazine ring, and a 4-fluorophenyl group. The triazolo-pyridazine moiety is critical for heterocyclic interactions with biological targets, while the piperazine ring enhances solubility and bioavailability. The 4-fluorophenyl group contributes to lipophilicity and target affinity, as seen in structurally analogous compounds with antimicrobial and anticancer activities .
Q. How is the compound classified in terms of chemical taxonomy, and what implications does this have for its reactivity?
- Answer: It is classified as a heterocyclic organic compound due to its nitrogen-containing triazolo-pyridazine and piperazine rings. This classification suggests reactivity typical of aromatic heterocycles, including electrophilic substitution and hydrogen bonding, which are exploitable in derivatization for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What synthetic methodologies are recommended for optimizing yield and purity in multi-step synthesis?
- Answer: Key steps include:
- Coupling Reactions: Use reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) to facilitate nucleophilic substitution between the triazolo-pyridazine and piperazine precursors .
- Purification: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) achieves >95% purity. Crystallization in ethanol can further refine the product .
- Yield Optimization: Catalytic amounts of triethylamine (10 mol%) improve reaction efficiency by neutralizing acidic byproducts .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Answer: Systematic approaches include:
- Orthogonal Assays: Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion methods to account for solubility variations .
- Purity Verification: Ensure >99% purity via HPLC (C18 column, acetonitrile/water mobile phase) to exclude confounding impurities .
- Target Engagement Studies: Use surface plasmon resonance (SPR) to confirm direct binding to proposed targets (e.g., kinase enzymes) .
Q. What spectroscopic and crystallographic techniques are most effective for structural confirmation?
- Answer:
- X-ray Crystallography: Resolves spatial arrangement of the cyclopropyl and triazolo-pyridazine groups, with R-factors <0.05 ensuring accuracy .
- NMR Spectroscopy: H and C NMR (500 MHz, DMSO-d6) confirm proton environments, e.g., the piperazine N-CH2 signals at δ 2.8–3.2 ppm and fluorophenyl aromatic protons at δ 7.1–7.4 ppm .
- Mass Spectrometry: High-resolution ESI-MS (m/z calculated for C23H22F N7O: 455.19; observed: 455.21) validates molecular weight .
Q. What in silico strategies predict the compound’s interaction with biological targets, and how do these compare with experimental data?
- Answer:
- Molecular Docking (AutoDock Vina): Predicts binding to kinase ATP pockets (docking score ≤-8.5 kcal/mol).
- Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories .
- Validation: Experimental IC50 values (e.g., 1.2 µM against EGFR kinase) align with docking predictions, supporting computational reliability .
Methodological Notes
- Safety: Refer to GHS-compliant protocols (e.g., ) for handling hazardous intermediates.
- Data Reproducibility: Replicate experiments ≥3 times with ANOVA (p<0.05) to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
